Increased Lipophilicity (XLogP3) Relative to 2-Naphthylaminopropane
2-Methyl-1-(naphthalen-1-yl)propan-1-amine exhibits a higher computed lipophilicity (XLogP3 = 3.4) compared to the closely related analog 2-naphthylaminopropane (XLogP3 = 3.3) [1][2]. This difference arises from the 1-naphthyl substitution pattern and the presence of the alpha-methyl group on the propane chain, which enhances hydrophobic character.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2-Naphthylaminopropane: 3.3 |
| Quantified Difference | +0.1 log unit |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A higher LogP value indicates increased membrane permeability and potential for blood-brain barrier penetration, which is a critical differentiator for CNS-targeted drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 14948205, 2-Methyl-1-(naphthalen-1-YL)propan-1-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/14948205. View Source
- [2] PubChem. (2025). Compound Summary for CID 10219723, alpha-Methyl-2-naphthaleneethanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10219723. View Source
